molecular formula C14H17Cl2NO B4026303 (2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone

(2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone

Cat. No.: B4026303
M. Wt: 286.2 g/mol
InChI Key: RQOQZLCYLGIITF-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone is a chemical compound that belongs to the class of organic compounds known as piperidines. These compounds are characterized by a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of the 2,5-dichlorophenyl group and the 2-ethylpiperidin-1-yl group in the structure of this compound imparts unique chemical and physical properties, making it of interest in various scientific research fields.

Future Directions

While specific future directions for “1-(2,5-dichlorobenzoyl)-2-ethylpiperidine” were not found, there is ongoing research into the modification of benzoylphenylurea derivatives for potential use in pest control and cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,5-Dichlorobenzoyl chloride+2-ethylpiperidineBaseThis compound\text{2,5-Dichlorobenzoyl chloride} + \text{2-ethylpiperidine} \xrightarrow{\text{Base}} \text{this compound} 2,5-Dichlorobenzoyl chloride+2-ethylpiperidineBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the 2,5-dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorophenyl)(2-methylpiperidin-1-yl)methanone
  • (2,5-Dichlorophenyl)(2-propylpiperidin-1-yl)methanone
  • (2,5-Dichlorophenyl)(2-isopropylpiperidin-1-yl)methanone

Uniqueness

(2,5-Dichlorophenyl)(2-ethylpiperidin-1-yl)methanone is unique due to the presence of the 2-ethylpiperidin-1-yl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in various applications.

Properties

IUPAC Name

(2,5-dichlorophenyl)-(2-ethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO/c1-2-11-5-3-4-8-17(11)14(18)12-9-10(15)6-7-13(12)16/h6-7,9,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOQZLCYLGIITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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